molecular formula C13H12N2O B15222273 5-(Isoquinolin-3-yl)pyrrolidin-2-one

5-(Isoquinolin-3-yl)pyrrolidin-2-one

Cat. No.: B15222273
M. Wt: 212.25 g/mol
InChI Key: XNCJJVCYBHBYAL-UHFFFAOYSA-N
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Description

5-(Isoquinolin-3-yl)pyrrolidin-2-one is a synthetic organic compound featuring an isoquinoline moiety linked to a pyrrolidin-2-one ring. This structure is of significant interest in medicinal chemistry research, particularly in the exploration of new heterocyclic compounds with potential biological activity . The isoquinoline scaffold is a privileged structure in pharmacology and is found in compounds with a wide range of biological effects, including anticancer, antibacterial, antifungal, and central nervous system (CNS) activities . Researchers are increasingly focusing on fused heterocycles like pyrroloisoquinolines as promising compounds with diverse biological effects . Specifically, derivatives containing the pyrrolidin-2-one (also known as 2-pyrrolidone) group are valuable intermediates and core structures in the design of biologically active molecules . This compound serves as a key building block for researchers working in drug discovery and development. It can be used to synthesize novel compounds for screening against various disease targets, contributing to the development of potential therapeutic agents for conditions such as cancer, infectious diseases, and central nervous system disorders . The synthetic route for such compounds may involve copper-catalyzed coupling reactions, similar to those used for other isoquinolin-3-yl derivatives . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, using appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

5-isoquinolin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C13H12N2O/c16-13-6-5-11(15-13)12-7-9-3-1-2-4-10(9)8-14-12/h1-4,7-8,11H,5-6H2,(H,15,16)

InChI Key

XNCJJVCYBHBYAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC3=CC=CC=C3C=N2

Origin of Product

United States

Chemical Reactions Analysis

5-(Isoquinolin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(Isoquinolin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These processes contribute to the compound’s biological activities and its utility in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs of pyrrolidin-2-one derivatives and their substituent effects:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxaline (bicyclic N-heterocycle) 243.3 Antimicrobial activity; synthesized via green chemistry
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one Pyridine (monocyclic N-heterocycle) 192.2 Metabolite (3-hydroxycotinine); chiral center influences bioavailability
5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Oxadiazole (electron-withdrawing) 167.2 Heterocyclic polarity enhances solubility; discontinued commercial availability
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one Methanesulfonylphenyl (polar, H-bond donor/acceptor) 254.3 Potential CNS activity; high purity (95%+)
4-[5-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-fluorophenyl)pyrrolidin-2-one Halogenated aryl groups 377.8 Screening compound for kinase inhibition; fluorinated groups improve metabolic stability

Key Observations :

  • Isoquinoline vs. Quinoxaline: Quinoxaline () shares bicyclic aromaticity with isoquinoline but differs in nitrogen positioning, which may alter π-π stacking and target binding.
  • Pyridine vs. Isoquinoline: The pyridinyl derivative () lacks the fused benzene ring of isoquinoline, reducing lipophilicity. This could impact blood-brain barrier penetration or receptor affinity .

Q & A

Basic: What are the recommended storage conditions and safety protocols for handling 5-(Isoquinolin-3-yl)pyrrolidin-2-one in laboratory settings?

Answer:

  • Storage: Keep the compound in a tightly sealed container, stored in a dry, well-ventilated area at room temperature (RT). Avoid exposure to moisture and incompatible substances (e.g., strong oxidizing agents). Opened containers must be resealed carefully to prevent leakage .
  • Safety Measures: Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. In case of inhalation, move the individual to fresh air; for skin contact, wash thoroughly with soap and water. Consult a physician immediately for persistent irritation or ingestion .

Basic: What synthetic routes are commonly employed for the preparation of 5-(Isoquinolin-3-yl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield?

Answer:

  • Key Routes: Cyclization reactions involving hydroxylamine derivatives (e.g., from pyrrole precursors) or multi-step synthesis via carbamoylcyanopyrroles are frequently used . For example, hydroxylamine-mediated reactions in methanol under basic conditions (e.g., NaOH) can yield isoxazole intermediates, which are further functionalized .
  • Optimization: Adjust solvent polarity (e.g., methanol vs. ethanol), reaction temperature (25–60°C), and stoichiometric ratios of reagents. Purification via silica gel chromatography ensures >98% purity .

Advanced: How can researchers address challenges in regioselectivity during the synthesis of 5-(Isoquinolin-3-yl)pyrrolidin-2-one derivatives?

Answer:

  • Regioselective Strategies: Use directing groups (e.g., trityl or benzoyl protecting groups) to control the position of functionalization. For example, (S)-configured intermediates can guide stereoselective cyclization .
  • Analytical Validation: Employ LC-MS and ¹H/¹³C NMR to confirm regiochemistry. For isomers, differential scanning calorimetry (DSC) or X-ray crystallography may resolve structural ambiguities .

Advanced: What analytical techniques are critical for characterizing the structural integrity and purity of 5-(Isoquinolin-3-yl)pyrrolidin-2-one?

Answer:

  • Primary Methods:
    • NMR Spectroscopy: ¹H NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., pyrrolidinone carbonyl at δ ~175 ppm) .
    • LC-MS: Electrospray ionization (ESI) to verify molecular weight (e.g., [M+H]⁺ for C₁₃H₁₁N₂O⁺ = 211.1 g/mol) and detect impurities .
  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and comparison to reference standards .

Advanced: How can computational methods be integrated with experimental data to predict the bioactivity of 5-(Isoquinolin-3-yl)pyrrolidin-2-one derivatives?

Answer:

  • In Silico Approaches:
    • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., viral proteases or kinases) .
    • QSAR Modeling: Train models on bioactivity datasets (e.g., IC₅₀ values) to predict antiviral or enzyme-inhibitory potency .
  • Experimental Validation: Pair computational predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) to refine structure-activity relationships (SAR) .

Advanced: How should researchers resolve contradictions in biological activity data for 5-(Isoquinolin-3-yl)pyrrolidin-2-one analogs?

Answer:

  • Root Cause Analysis: Investigate batch-to-batch purity variations (via COA/SDS) or solvent effects (e.g., DMSO vs. aqueous buffers) on bioactivity .
  • Statistical Methods: Apply multivariate analysis (e.g., PCA) to identify confounding variables. Replicate studies under standardized conditions (e.g., fixed cell lines, consistent assay protocols) .

Basic: What are the best practices for evaluating the stability of 5-(Isoquinolin-3-yl)pyrrolidin-2-one under varying pH and temperature conditions?

Answer:

  • Stability Studies:
    • pH Stability: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
    • Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for pyrrolidinones) .

Advanced: What strategies can mitigate byproduct formation during the synthesis of 5-(Isoquinolin-3-yl)pyrrolidin-2-one?

Answer:

  • Preventive Measures: Optimize reaction stoichiometry (e.g., 1.2 equivalents of hydroxylamine to minimize unreacted intermediates) and employ inert atmospheres (N₂/Ar) to avoid oxidation .
  • Byproduct Identification: Use HR-MS and 2D NMR (e.g., HSQC, HMBC) to characterize side products. Adjust purification protocols (e.g., gradient elution in chromatography) .

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